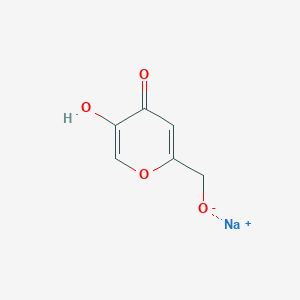

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt

Descripción general

Descripción

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt is a derivative of kojic acid, a naturally occurring organic acid produced by various fungi. This compound is known for its chelating properties, particularly with iron ions, making it useful in various applications, including cosmetics and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt typically involves the following steps:

Starting Material: Kojic acid (5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is used as the starting material.

Neutralization: Kojic acid is neutralized with sodium hydroxide to form the sodium salt.

Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature, ensuring complete neutralization.

Industrial Production Methods

Industrial production of this compound follows a similar route but on a larger scale. The process involves:

Large-Scale Neutralization: Using industrial-grade sodium hydroxide and kojic acid.

Purification: The product is purified through crystallization or other suitable methods to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt undergoes various chemical reactions, including:

Chelation: It forms stable complexes with metal ions, particularly iron, aluminum, copper, and zinc.

Oxidation: The hydroxyl groups can be oxidized under specific conditions.

Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Chelation: Typically involves metal salts like ferric chloride in aqueous solutions.

Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide.

Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic conditions.

Major Products

Chelation: Forms metal complexes.

Oxidation: Produces corresponding ketones or aldehydes.

Substitution: Yields substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 401.7 °C |

| Flash Point | 179.9 °C |

| Solubility | Soluble in water |

| Toxicity | Moderately toxic by intravenous route |

Biochemical Pathways

The inhibition of tyrosinase affects the melanogenesis pathway, leading to decreased pigmentation. This mechanism is particularly relevant in cosmetic applications targeting age spots and other forms of hyperpigmentation.

Chemistry

In coordination chemistry, 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt is utilized as a chelating agent that forms stable complexes with various metal ions. This property is essential for studying structural and functional properties of these complexes.

Biology

In biological research, this compound is employed to investigate metal ion homeostasis and its effects on cellular processes. Its antimicrobial and antioxidant properties are also subjects of ongoing research.

Medicine

The compound's chelation properties make it a candidate for treating metal overload disorders such as thalassemia. Additionally, it is being explored for potential applications in wound healing and skin lightening formulations.

Industry

In industrial applications, the compound finds use in cosmetics, pharmaceuticals, and food additives. Its metal-chelating characteristics enhance product stability and efficacy.

Research indicates that this compound exhibits significant biological activity:

Antioxidant Activity

Studies have shown that this compound possesses antioxidant properties that help protect cells from oxidative stress linked to diseases such as cancer and neurodegenerative disorders.

Antimicrobial Properties

The compound has demonstrated effectiveness as an antimicrobial agent against resistant strains of bacteria and fungi, indicating potential for new treatment developments.

Case Studies and Research Insights

- A study highlighted that derivatives of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one exhibit both tyrosinase inhibitory and antioxidant properties, suggesting therapeutic applications beyond cosmetics.

- Another investigation focused on its antimicrobial efficacy, demonstrating potential uses in developing treatments for infections caused by resistant bacterial strains.

- Research into its chelation capabilities has shown promise in addressing conditions related to metal overload, further expanding its application scope in medicine.

Mecanismo De Acción

The primary mechanism of action of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can inhibit various biological processes, such as melanin production in the skin. The molecular targets include metal ions like iron, which are essential for the activity of enzymes involved in melanin synthesis.

Comparación Con Compuestos Similares

Similar Compounds

Deferiprone: Another iron chelator used in the treatment of iron overload conditions.

Kojic Acid: The parent compound, known for its skin-lightening properties.

Hydroxypyridinones: A class of compounds with similar chelating properties.

Uniqueness

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt is unique due to its dual functionality as both a chelating agent and a skin-lightening agent. Its sodium salt form enhances its solubility and stability, making it more effective in various applications compared to its parent compound, kojic acid.

Actividad Biológica

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt, commonly known as kojic acid, is a compound with significant biological activity. This article explores its mechanisms of action, pharmacological properties, and potential applications in various fields, including medicine and industry.

Target Enzyme

The primary target of kojic acid is the enzyme tyrosinase , which is crucial in the biosynthesis of melanin. By inhibiting tyrosinase, kojic acid effectively reduces melanin production, making it useful in skin-lightening formulations.

Biochemical Pathways

Kojic acid affects the melanogenesis pathway , which is responsible for melanin production in the skin. Its inhibition of tyrosinase leads to decreased melanin synthesis, which is beneficial for treating hyperpigmentation disorders.

Pharmacokinetics

Kojic acid's bioavailability is influenced by its solubility and stability in biological systems. It can be absorbed through the skin and has been shown to exhibit varying degrees of penetration depending on formulation. The compound's stability can be affected by environmental factors such as pH and temperature, which are critical for its efficacy in topical applications.

Biological Activities

Kojic acid exhibits a range of biological activities beyond its role as a skin-lightening agent:

- Antimicrobial Properties : Kojic acid has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. This property makes it a candidate for use in cosmetic and pharmaceutical formulations aimed at preventing infections .

- Antioxidant Effects : The compound has antioxidant properties that help protect cells from oxidative stress. This is particularly relevant in the context of skin health, where oxidative damage can lead to premature aging .

- Chelating Agent : Kojic acid acts as a chelating agent, binding metal ions and potentially aiding in the treatment of metal overload disorders such as hemochromatosis .

Research Findings

Recent studies have highlighted the potential of kojic acid derivatives in various therapeutic applications:

- Anti-Glioma Activity : A study synthesized novel derivatives of kojic acid that exhibited potent anti-proliferative activity against glioma cells. One derivative showed an IC50 value of 1.43 μM against HT1080 cells, indicating strong potential as an antiglioma agent .

- Inhibition of d-2-Hydroxyglutarate : Some derivatives were found to significantly inhibit the production of d-2-hydroxyglutarate (d-2HG), a metabolite associated with glioma progression. This suggests a novel mechanism for treating gliomas by targeting metabolic pathways rather than directly inhibiting tumor growth .

Applications

Kojic acid's diverse biological activities have led to its application across multiple sectors:

Case Studies

- Skin Lightening Formulations : Clinical trials have demonstrated the effectiveness of kojic acid in reducing hyperpigmentation when incorporated into topical formulations. Patients showed significant improvement after consistent application over several weeks.

- Antimicrobial Efficacy : Research has shown that kojic acid exhibits inhibitory effects against pathogens like Staphylococcus aureus and Candida albicans, supporting its use in topical antiseptics and preservatives.

- Cancer Research : The exploration of kojic acid derivatives has opened avenues for developing new cancer therapies, particularly targeting gliomas through metabolic inhibition rather than direct cytotoxicity.

Propiedades

IUPAC Name |

sodium;(5-hydroxy-4-oxopyran-2-yl)methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5O4.Na/c7-2-4-1-5(8)6(9)3-10-4;/h1,3,9H,2H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGSAVMIBSOBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C(C1=O)O)C[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90990380 | |

| Record name | Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70145-54-9 | |

| Record name | 4H-Pyran-4-one, 5-hydroxy-2-(hydroxymethyl)-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070145549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.